molecular formula C₄₄H₆₂N₄O₁₂ B1164350 N-Methyl Rifampicin

N-Methyl Rifampicin

Cat. No.: B1164350
M. Wt: 838.98
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Rifampicin (Molecular Formula: C 44 H 62 N 4 O 12 , Molecular Weight: 838.98 g/mol) is a fully characterized chemical compound provided as a high-purity reference standard for analytical applications . This compound serves as a critical quality control tool during the synthesis and formulation stages of drug development, enabling methods such as analytical method development (AMV) and validation to ensure the identity, strength, quality, and purity of the active pharmaceutical ingredient (API) Rifampicin . Rifampicin, the parent drug of this standard, is a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections . It exerts its potent bactericidal effects by specifically inhibiting the DNA-dependent RNA polymerase (RNAP) in bacterial cells, thereby blocking RNA synthesis and leading to cell death . This mechanism is crucial for researchers to study and quantify. The provided this compound standard is traceable against pharmacopeial guidelines (such as USP and EP), ensuring regulatory compliance and data integrity . It is intended for use in sophisticated analytical techniques to guarantee the accuracy and reliability of research and quality control processes. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans. Please refer to the Certificate of Analysis for detailed specifications regarding identity, purity, and quality for your research requirements .

Properties

Molecular Formula

C₄₄H₆₂N₄O₁₂

Molecular Weight

838.98

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Methyl Rifampicin Analogs

Established Synthetic Pathways for N-Methyl Rifampicin (B610482)

The synthesis of N-Methyl Rifampicin, like Rifampicin itself, is a semi-synthetic process starting from rifamycin (B1679328) precursors obtained through fermentation. The core of these syntheses involves the manipulation of the C3 position of the naphthoquinone core of the rifamycin molecule.

The most common pathway to Rifampicin and its derivatives begins with Rifamycin B, a natural product from the bacterium Amycolatopsis mediterranei. Rifamycin B is practically inactive but serves as a stable starting material. The synthesis proceeds through several key intermediates:

Oxidation and Hydrolysis: Rifamycin B is converted to Rifamycin S via oxidation and subsequent hydrolysis. This process can be performed under mild, buffered conditions to avoid the use of harsh chemicals and chlorinated solvents researchgate.net.

Reduction to Rifamycin SV: Rifamycin S, a quinone, is then reduced to the hydroquinone form, Rifamycin SV.

Formation of 3-Formylrifamycin SV: A crucial intermediate, 3-Formylrifamycin SV, is prepared from Rifamycin SV. This is typically achieved through a Mannich reaction followed by mild oxidation and reduction google.comnih.govgoogle.com.

Condensation to form Rifampicin: The final step in the synthesis of the parent compound, Rifampicin, involves the condensation of 3-Formylrifamycin SV with 1-amino-4-methylpiperazine nih.gov.

To synthesize this compound, which is chemically identified as 24-aza-2, 15, 17, 27, 29-pentahydroxy-11-methoxy-3, 7, 12, 14, 16, 18, 22-heptamethyl-26-{[methyl(4-methylpiperazinyl)amino]methyl}8, 30-dioxa-6, 23-dioxotetracyclo[23.3.1.1,4,7,0,5,28,]triaconta-1(28)2, 4, 9, 19, 21, 25(29), 26-octaen-13-yl acetate, the synthetic route would diverge at the final step veeprho.com. Instead of forming an imine, a stable amine linkage is created, and an additional methyl group is present on the linking nitrogen. This could be achieved through a reductive amination reaction between 3-Formylrifamycin SV and N-methyl-N'-(4-methylpiperazinyl)amine or a similar strategy involving the reduction of the Rifampicin imine followed by N-methylation.

Continuous flow synthesis has emerged as a promising technology for the production of pharmaceuticals, offering improved safety, efficiency, and cost-effectiveness mdpi.com. A continuous flow process for the synthesis of Rifampicin starting from Rifamycin S has been developed vapourtec.comscispace.com. This process integrates cyclization, hydrolysis, condensation, and crystallization steps into a microreactor system.

Key features of this technique include:

Enhanced Safety: Miniaturization of the reaction allows for better control over reaction parameters and minimizes the risks associated with hazardous reagents or exothermic reactions mdpi.com.

Process Integration: Multiple reaction and purification steps can be coupled, reducing the need for intermediate isolation and handling vapourtec.com.

This continuous flow methodology could be adapted for the synthesis of this compound. The established microreactor setup for Rifampicin could be extended to include subsequent in-line reduction and methylation steps to produce the this compound derivative in a fully continuous process.

The synthesis of the rifamycin C3 side chain involves critical cyclization and condensation reactions. The process, often referred to as the "synthesis process via oxazine," is widely used and has been optimized to improve yield and purity researchgate.net.

The key steps are:

Cyclization: Rifamycin S reacts with an agent like N,N-dihydroxymethyl tert-butylamine to form a 1,3-oxazino(5,6-c)rifamycin intermediate google.com. This reaction is typically carried out in a solvent such as dimethylformamide (DMF).

Condensation: The oxazine intermediate then reacts with the appropriate amine, in the case of Rifampicin, 1-amino-4-methylpiperazine, to form the final product .

The optimization of these reactions involves careful control of parameters such as temperature, reaction time, and the ratio of reactants. Research has shown that specific conditions can significantly impact the outcome of the synthesis .

Reaction StepParameterOptimized ValueReference
CyclizationTemperature55°C
Time1.5 hours
CondensationTemperature55°C
Time2 hours
OverallYield86.56%
Purity92.69%

This data represents optimized conditions for the synthesis of Rifampicin, which serves as a model for the synthesis of this compound.

Novel Chemical Modifications and Derivatization Strategies

The development of new Rifampicin analogs is driven by the need to overcome antibiotic resistance. These strategies involve modifying the core rifamycin structure or the C3 side chain to create novel compounds with improved properties.

The rifamycin scaffold offers several positions for chemical modification to generate analogs. These modifications can be applied to the this compound structure to create a library of new compounds.

Ansa Bridge Modification: The aliphatic ansa bridge is crucial for binding to RNA polymerase, and most modifications are not well-tolerated. However, some changes have proven successful. For instance, the synthesis of 24-desmethylrifampicin, through genetic engineering of the polyketide synthase, resulted in a compound with excellent activity against rifampicin-resistant strains nih.gov. Modifications at the C-25 hydroxyl group have also been explored to design analogs that evade resistance mechanisms nih.gov.

C3/C4 Position Modifications: A variety of analogs with an additional ring linking the C3 and C4 positions have been synthesized. These modifications can significantly alter the antibacterial activity of the resulting compounds nih.gov.

C3 Side Chain Derivatization: The C3 position is the most common site for modification. Replacing the typical hydrazone unit of Rifampicin with an amino-alkyl linkage has been used to append various aromatic groups, leading to novel analogs with activity against resistant M. tuberculosis strains ucl.ac.ukresearchgate.net.

Modification SiteStrategyExample AnalogPotential ImpactReference
Ansa Bridge (C24)Genetic engineering of polyketide synthase24-DesmethylrifampicinActivity against resistant strains nih.gov
Ansa Bridge (C25)Regioselective esterification25-O-benzoyl rifabutinOvercoming Arr-mediated resistance nih.gov
C3/C4 PositionsFormation of an additional ringRifaximinAltered activity spectrum and pharmacokinetic properties nih.gov
C3 Side ChainReplacement of hydrazone with amino-alkyl linkerC3-(N-alkyl-aryl)-aminoalkyl rifamycin SVActivity against resistant strains, novel binding mode ucl.ac.ukresearchgate.net

Targeted substitutions at specific positions of the rifamycin molecule are a rational approach to designing new analogs. The goal is to create novel chemical scaffolds that can overcome existing resistance mechanisms or exhibit improved pharmacological properties.

Substitutions at the C3 Position: A wide range of substitutions at the C3 position of Rifamycin S or SV have been shown to maintain antibacterial activity nih.gov. Structure-activity relationship studies have indicated that electronegative groups at this position tend to enhance activity, while electron-donating groups reduce it nih.gov. This principle can be applied to design novel this compound analogs by introducing various functional groups onto the piperazine (B1678402) ring or by replacing the piperazine moiety altogether with other cyclic amines or functional groups.

Polyketide Backbone Engineering: As demonstrated with 24-desmethylrifampicin, modifying the biosynthetic pathway of the rifamycin precursor allows for the creation of novel scaffolds with changes in the core structure nih.gov. This approach could be used to generate a 24-desmethyl version of this compound, which may exhibit enhanced activity against resistant pathogens.

Hybrid Compounds: Another strategy involves creating hybrid molecules. For example, a hybrid of Rifampicin and a precursor of Clofazimine was synthesized, resulting in a more potent and stable analog . A similar approach could be used to link the this compound scaffold to other pharmacophores to create hybrid drugs with dual mechanisms of action or improved properties.

These derivatization strategies highlight the versatility of the rifamycin scaffold and provide a roadmap for the future development of this compound analogs with potentially superior therapeutic profiles.

Integration of this compound into Macromolecular Architectures

The incorporation of rifamycin-class antibiotics into macromolecular structures is a key strategy to overcome challenges such as poor solubility, instability, and to enable targeted drug delivery. These approaches aim to enhance therapeutic efficacy by improving pharmacokinetic profiles and delivering the active agent to specific sites of infection, such as macrophages where mycobacteria reside.

Dendrimer-Based Drug Delivery: Polyamidoamine (PAMAM) dendrimers are synthetic polymeric nanoparticles with well-defined, branched structures that are ideal for drug conjugation and encapsulation. Studies on Rifampicin have utilized surface-modified 4.0G PAMAM dendrimers to create novel anti-tuberculosis pulmonary delivery systems. Modifications with polyethylene glycol (PEG) or mannose moieties serve to improve solubility, prolong release, and target macrophage cells via lectin receptors on their surface. Rifampicin can be loaded onto these dendrimers through electrostatic interactions and physical entrapment. This strategy suggests that this compound could similarly be conjugated to functionalized dendrimers to create targeted delivery systems.

Polymeric and Solid Lipid Nanoparticles: Nanoparticle-based systems are widely explored for delivering Rifampicin. These systems protect the drug from degradation and facilitate sustained release. mdpi.com

Polymeric Nanoparticles: Biocompatible polymers like poly(lactide-co-glycolide) (PLGA) have been used to formulate Rifampicin into nanoparticle aggregate systems suitable for aerosol delivery to the lungs. nih.gov This approach achieves extended drug levels in the lungs and systemic circulation. nih.gov

Solid Lipid Nanoparticles (SLNs): SLNs are effective carriers for hydrophobic drugs like Rifampicin. To enhance targeting to macrophages infected with mycobacteria, SLNs can be surface-modified with mannose. nih.gov This targets the mannose receptor on macrophage surfaces, increasing the efficiency of drug delivery to the site of infection. nih.gov

Lyotropic Liquid Crystalline Nanoparticles: Nano-carriers assembled from lipids like monoolein, sometimes combined with cationic lipids, can incorporate Rifampicin into their bilayers. nih.gov Cationic nanoparticles show enhanced binding to negatively charged bacterial membranes, improving antibacterial efficacy. nih.gov

These nanoencapsulation techniques offer viable pathways for formulating this compound to improve its delivery and stability.

Table 1: Macromolecular Architectures for Rifampicin Delivery

Macromolecular SystemKey ComponentsLoading/Conjugation MethodPrimary Advantage/FindingReference
Surface-Modified PAMAM Dendrimer4.0G PAMAM, PEG, MannoseDissolution solvent evaporation (encapsulation/electrostatic linkage)Enhanced macrophage uptake (mannosylation) and prolonged drug release.
Porous Nanoparticle-Aggregate Particle (PNAP)Poly(lactide-co-glycolide) (PLGA)Self-assembly/formulation into porous microparticlesSuitable for dry powder inhalation and sustained release in the lungs. nih.gov
Mannosylated Solid Lipid Nanoparticles (SLNs)Lipids, MannoseSurface modification post-nanoparticle formationTargeted delivery to mannose receptors on infected macrophages. nih.gov
Cationic Lyotropic NanoparticlesMonoolein, DOTAP (cationic lipid)Self-assembly with drug incorporation into lipid bilayerEnhanced binding to bacterial membranes and improved antibacterial effect. nih.gov

Chemoenzymatic Approaches to this compound Analogs

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce novel analogs of complex natural products. For the rifamycin family, these approaches include direct enzymatic modification of the antibiotic scaffold and genetic manipulation of the biosynthetic pathway.

Enzymatic Modification of the Rifamycin Core: Several classes of enzymes are known to modify and inactivate Rifampicin, and these enzymatic reactions can be harnessed to create new derivatives. These enzymes often target the ansa bridge or the naphthalene core. nih.gov

Glycosyltransferases: These enzymes transfer a sugar moiety, typically from a donor like UDP-glucose, to a hydroxyl group on the Rifampicin molecule. nih.gov A key target is the C23-hydroxyl group, and glycosylation at this position sterically hinders the antibiotic's binding to RNA polymerase. nih.govresearchgate.net

ADP-Ribosyltransferases: This class of enzymes catalyzes the transfer of an ADP-ribose group from NAD+ to the C23-hydroxyl of Rifampicin, which also inactivates the molecule by preventing target binding. nih.gov

Phosphotransferases: Rifamycin phosphotransferases are ATP-dependent dikinases that uniquely transfer the β-phosphate of ATP to the C21-hydroxyl group of the ansa bridge. nih.gov

Monooxygenases: FAD-dependent monooxygenases can hydroxylate the naphthoquinone core, leading to a disruption of the ansa chain's connection to the aromatic moiety. This alters the three-dimensional shape essential for its activity. nih.gov

Genetic Engineering of Biosynthetic Pathways: A more fundamental chemoenzymatic approach involves modifying the polyketide synthase (PKS) gene cluster responsible for producing the rifamycin backbone in the bacterium Amycolatopsis mediterranei. By genetically engineering these pathways, novel rifamycin precursors can be generated, which are then chemically converted to final products.

A notable example is the creation of 24-desmethylrifampicin. nih.gov In this work, the acyltransferase (AT) domain of module 6 in the rifamycin PKS, which normally incorporates a propionate unit, was replaced with an AT domain from the rapamycin PKS that incorporates an acetate unit. The resulting mutant strain of A. mediterranei produced 24-desmethylrifamycin B and SV. These precursors were then chemically converted in a multi-step synthesis to 24-desmethylrifampicin, a novel analog with potent activity. nih.gov This combined genetic-synthetic strategy opens avenues for generating a wide array of rifamycin analogs, including novel precursors for this compound. nih.gov

Table 2: Chemoenzymatic Strategies for Generating Rifamycin Analogs

ApproachEnzyme/SystemModification TypeTarget Site on Rifamycin ScaffoldReference
Direct Enzymatic ModificationGlycosyltransferaseGlycosylation (addition of glucose)C23-hydroxyl nih.govresearchgate.net
Direct Enzymatic ModificationADP-RibosyltransferaseADP-ribosylationC23-hydroxyl nih.gov
Direct Enzymatic ModificationPhosphotransferasePhosphorylation (addition of β-phosphate from ATP)C21-hydroxyl nih.gov
Genetic & Chemical SynthesisPolyketide Synthase (PKS) domain swappingBackbone modification (acetate instead of propionate)C24 position (demethylation) nih.gov

Molecular and Cellular Mechanisms of Action of N Methyl Rifampicin

Interactions with Bacterial RNA Polymerase (RpoB)

Bacterial RNAP is a multi-subunit enzyme, with the β-subunit (encoded by the rpoB gene) playing a crucial role in the enzyme's function and serving as the binding site for Rifampicin (B610482) and related compounds. microbiologyresearch.orgwikipedia.orgbionity.com The interaction of N-Methyl Rifampicin with the RpoB subunit is considered central to its mechanism of action.

Studies on Rifampicin have shown that it binds within a pocket of the RpoB β-subunit, located within the DNA/RNA channel but distinct from the enzyme's active catalytic site. wikipedia.orgresearchgate.net This binding site, often referred to as the rifampicin resistance-determining region (RRDR), is highly conserved among bacterial RNAPs. nih.govnih.gov The interaction involves hydrogen bonds between the hydroxyl groups of Rifampicin's ansa bridge and naphthol ring and specific amino acid residues in RpoB, as well as van der Waals contacts. wikipedia.orgtandfonline.comrcsb.org

For this compound, the presence of a methyl group on the piperazine (B1678402) ring is a key structural difference compared to Rifampicin vulcanchem.com. This modification is likely to influence its interaction with the RpoB binding pocket. While specific detailed structural data for this compound bound to RpoB is limited in the available literature, it is inferred that it binds to a similar region as Rifampicin. The methylation may subtly alter the binding affinity or the precise interactions with certain amino acid residues within the binding site, potentially explaining observed differences in activity against Rifampicin-resistant strains vulcanchem.com. Resistance to Rifampicin often arises from mutations in the rpoB gene that alter residues in the binding site, reducing the drug's affinity. wikipedia.orgnih.govnih.gov this compound has been noted to exhibit reduced interaction with common rifampicin resistance mutations, such as rpoB S531L vulcanchem.com. This suggests that the altered structure of this compound influences its ability to bind to mutated forms of RpoB compared to the wild-type enzyme or compared to Rifampicin itself.

Binding of Rifampicin to the RpoB subunit is known to induce conformational changes in the enzyme. Structural studies of Rifampicin-bound RNAP have provided insights into these changes. researchgate.netnih.gov These conformational alterations are crucial for the inhibitory mechanism. For instance, mutations in RpoB that confer resistance to Rifampicin can lead to structural changes in the binding pocket or its vicinity, affecting how Rifampicin sits (B43327) in the pocket and reducing its affinity. nih.govtandfonline.com

By analogy, this compound binding is also expected to induce conformational changes in RpoB. The specific nature and extent of these changes might differ slightly from those induced by Rifampicin due to the structural modification. These potential differences in induced conformational changes could contribute to any variations observed in the biological activity or resistance profile of this compound compared to Rifampicin.

The primary mechanism by which Rifampicin inhibits bacterial RNAP is by physically blocking the elongation of nascent RNA transcripts. wikipedia.orgresearchgate.net Rifampicin binds in such a way that it obstructs the path of the growing RNA chain when it reaches a length of approximately 2-3 nucleotides. wikipedia.orgresearchgate.nettandfonline.com This steric occlusion prevents further extension of the RNA molecule, effectively halting transcription at an early stage. wikipedia.orgtandfonline.com

Based on its structural similarity and inferred binding site, this compound is expected to inhibit RNA synthesis elongation through a similar steric hindrance mechanism. It is likely to bind within the DNA/RNA channel of RpoB and physically impede the movement of the elongating RNA transcript. While the fundamental mechanism is likely conserved, subtle differences in binding orientation or the precise conformational changes induced by this compound could potentially influence the exact point at which elongation is blocked or the efficiency of inhibition.

Differential Activity Spectrum of this compound Across Bacterial Species

Information specifically detailing the comprehensive differential activity spectrum of this compound across a wide range of bacterial species is limited in the available search results. Most research focuses on the activity of Rifampicin and its broader spectrum.

Rifampicin is known to possess a broad spectrum of activity, being effective against many Gram-positive and Gram-negative bacteria. rcsb.orgnih.govechemi.comtargetmol.com It is particularly well-known for its potent activity against Mycobacterium tuberculosis. rcsb.orgechemi.comtargetmol.comcarlroth.combionity.com Rifampicin also shows activity against Clostridium difficile, Neisseria meningitidis, Neisseria gonorrhoeae, and Haemophilus influenzae. nih.gov Certain bacteria, such as Enterobacteriaceae, Acinetobacter species, and Pseudomonas species, are noted to be intrinsically resistant to Rifampicin. wikipedia.orgcarlroth.com

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Resistance to Rifamycins, Including N Methyl Rifampicin

Elucidation of RpoB Gene Mutations Conferring Resistance

Mutations in the rpoB gene are the most common cause of high-level resistance to rifamycins (B7979662). These mutations typically occur within a specific region of the gene, leading to amino acid substitutions in the RpoB protein that interfere with rifamycin (B1679328) binding.

Analysis of the Rifampicin (B610482) Resistance-Determining Region (RRDR) in Relation to N-Methyl Rifampicin Resistance

The Rifampicin Resistance-Determining Region (RRDR) is a well-characterized segment within the rpoB gene where the majority of resistance-conferring mutations are clustered. rcsb.org This region is critical because it forms part of the rifamycin binding pocket on the RNA polymerase. Mutations within the RRDR can alter the conformation or chemical properties of this pocket, thereby reducing the binding affinity of rifampicin and its derivatives. While extensive research has detailed the impact of various RRDR mutations on rifampicin binding and resistance, specific detailed analyses focusing solely on the interaction of this compound with a wide range of RRDR mutations are less extensively documented in the immediately available literature. However, it is generally understood that modifications to the rifamycin structure, such as the N-methylation in this compound, can potentially alter its interaction profile with both wild-type and mutant RpoB proteins, potentially leading to altered susceptibility patterns compared to the parent compound.

Characterization of Specific Amino Acid Substitutions and Their Impact on this compound Binding

Resistance-conferring mutations in the RRDR result in specific amino acid substitutions in the RpoB protein. These substitutions can directly affect the contact points between the antibiotic molecule and the enzyme or induce conformational changes that indirectly impede binding. Common resistance mutations in Mycobacterium tuberculosis, for example, are frequently found at specific codon positions within the RRDR. rcsb.org While the impact of many of these substitutions on rifampicin binding has been characterized through structural and biochemical studies, detailed analyses specifically quantifying the binding affinity of this compound to RpoB variants with these precise amino acid substitutions are not prominently featured in the provided search results. Understanding these interactions at a molecular level is crucial for predicting the effectiveness of this compound against strains harboring specific resistance mutations and for designing strategies to overcome this resistance.

Impact of Promoter Mutations on Target Overexpression and this compound Susceptibility

Beyond mutations within the coding region of rpoB, mutations in the promoter region regulating rpoB expression can also contribute to rifamycin resistance. These promoter mutations can lead to increased transcription of the rpoB gene, resulting in overexpression of the RpoB protein. While RpoB itself may remain susceptible to the antibiotic, the elevated intracellular concentration of the target enzyme can potentially titrate the available antibiotic, effectively reducing its inhibitory effect. This mechanism of resistance, often termed target overexpression, can lead to reduced susceptibility to rifamycins. The extent to which rpoB promoter mutations and subsequent RpoB overexpression specifically impact the susceptibility to this compound, compared to rifampicin, would require dedicated studies. Such studies would involve quantifying rpoB transcript and protein levels in strains with promoter mutations and determining the minimum inhibitory concentrations (MICs) of this compound for these strains.

Role of Bacterial Efflux Pumps in Rifamycin Resistance

Bacterial efflux pumps are membrane-bound transporters that actively extrude antibiotic molecules from the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. These systems can contribute to both intrinsic and acquired resistance to various antibiotics, including rifamycins.

Identification and Characterization of Efflux Systems Affecting this compound Accumulation

Several classes of efflux pumps are known to transport a wide range of substrates, including antibiotics. The involvement of specific efflux systems in extruding rifampicin has been reported in various bacterial species. However, specific research identifying and characterizing efflux systems that significantly impact the intracellular accumulation of this compound is not detailed within the scope of the provided search results. Studies investigating the role of efflux in this compound resistance would typically involve using efflux pump inhibitors in combination with this compound or studying this compound accumulation in bacterial strains with characterized efflux pump deficiencies or overexpression. Such research is necessary to determine the extent to which efflux contributes to this compound resistance and to identify the specific transporters involved.

Research on Efflux Pump Inhibitors in Combination with Rifamycins and this compound

Bacterial efflux pumps are active transport systems that expel antimicrobial compounds from the cell, contributing to intrinsic and acquired resistance by reducing the intracellular concentration of the drug below therapeutic levels. jabonline.inmdpi.commdpi.comaimspress.comfrontiersin.org Research into efflux pump inhibitors (EPIs) aims to counteract this mechanism, thereby restoring or enhancing the susceptibility of bacteria to antibiotics, including rifamycins. frontiersin.orgmdpi.com

Studies have demonstrated the role of efflux pumps in rifampicin resistance in various bacteria, including Mycobacterium tuberculosis. researchgate.netpnas.orgnih.govoup.complos.org For instance, M. tuberculosis transports rifampicin through a proton gradient-dependent mechanism, and inhibiting these pumps can increase intracellular rifampicin accumulation. researchgate.netpnas.orgnih.gov

Efflux pump inhibitors like verapamil (B1683045) have been shown to inhibit rifampicin efflux in M. tuberculosis and can reduce the minimum inhibitory concentrations (MICs) of rifampicin in resistant isolates. researchgate.netpnas.orgnih.govoup.complos.orgfrontiersin.org Some commonly used drugs with incidental P-glycoprotein (PGP) inhibitory activity, such as certain proton pump inhibitors (PPIs) like omeprazole, have also been found to inhibit rifampicin efflux in M. tuberculosis. researchgate.netpnas.orgnih.gov

While specific research detailing the combination of EPIs directly with this compound is limited in the provided sources, the principles observed with other rifamycins, particularly rifampicin, suggest that efflux mechanisms could potentially affect the intracellular concentration of this compound. Consequently, EPIs might represent a strategy to enhance the effectiveness of this compound against bacteria that utilize efflux pumps as a resistance mechanism.

Research findings on the effect of efflux pump inhibitors on rifampicin MICs in M. tuberculosis clinical isolates illustrate this potential:

Table 1: Effect of Efflux Pump Inhibitors on Rifampicin MICs in M. tuberculosis Isolates. plos.org

This data, primarily focused on rifampicin, underscores the potential for EPIs to impact the effective concentration of rifamycin-class drugs within bacterial cells. Further research would be needed to determine the specific efflux systems that might affect this compound and the efficacy of known or novel EPIs in combination with this particular compound.

Enzymatic Inactivation of Rifamycins and Implications for this compound

Enzymatic modification is a significant mechanism of bacterial resistance to rifamycins, leading to the inactivation of the antibiotic molecule. sci-hub.seacs.orgfrontiersin.orgelifesciences.orgmdpi.com This process typically involves the addition of chemical groups to specific sites on the rifamycin structure, which interferes with its binding to bacterial RNAP. sci-hub.seacs.org

Studies on ADP-Ribosylation Enzymes and Their Impact on Rifamycin Potency

One of the key enzymatic resistance mechanisms is ADP-ribosylation, catalyzed by ADP-ribosyltransferases (Arr enzymes). sci-hub.senih.govnih.govacs.orgacs.orgacs.orgbiorxiv.orgmcmaster.caebi.ac.ukresearchgate.netmicrobiologyresearch.orgfrontiersin.orgpnas.orgwikipedia.orgelifesciences.org These enzymes transfer an ADP-ribose moiety from NAD⁺ to the rifamycin molecule. sci-hub.senih.govacs.orgacs.orgacs.orgbiorxiv.orgmcmaster.ca In the case of rifampicin, ADP-ribosylation primarily occurs at the hydroxyl group at position C23 of the ansa bridge. sci-hub.senih.govacs.orgacs.orgacs.orgbiorxiv.orgmcmaster.ca This modification sterically hinders the interaction between the rifamycin and the bacterial RNAP, thereby inactivating the antibiotic. sci-hub.senih.govasm.orgacs.org

Arr enzymes are found in a wide range of bacterial species, including environmental mycobacteria and pathogenic bacteria, and their genes can be associated with mobile genetic elements. nih.govnih.govacs.orgacs.orgbiorxiv.orgebi.ac.ukresearchgate.net The presence of Arr can render bacteria resistant to rifamycins. nih.govacs.orgacs.orgbiorxiv.orgebi.ac.ukresearchgate.net

Research efforts are underway to discover inhibitors of Arr enzymes as a strategy to overcome this form of rifamycin resistance. nih.govacs.orgacs.orgbiorxiv.org High-throughput screening assays have been used to identify compounds with inhibitory activity against Arr enzymes from various bacterial species, such as Mycolicibacterium smegmatis, Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Mycobacteroides abscessus. nih.govacs.orgacs.orgbiorxiv.org While some inhibitors have shown potent activity against purified Arr enzymes in vitro, their ability to sensitize bacteria to rifampicin in cell-based assays has been variable, suggesting the complexity of overcoming this resistance mechanism in a cellular context. nih.govacs.orgbiorxiv.org

The ADP-ribosylation mechanism, well-documented for rifampicin, is likely relevant to this compound due to the structural similarities within the rifamycin class. Modifications at key positions like C23 could similarly impact the ability of this compound to bind to bacterial RNAP. Understanding the susceptibility of this compound to ADP-ribosylation by various Arr enzymes is crucial for assessing its potential efficacy in the face of this resistance mechanism.

Research on Other Modifying Enzymes Affecting Rifamycin Activity

Beyond ADP-ribosylation, other enzymatic modifications contribute to rifamycin inactivation. These include glycosyltransferases, phosphotransferases, and monooxygenases. sci-hub.seacs.orgfrontiersin.orgelifesciences.org

Glycosyltransferases can modify the hydroxyl group at C23 of rifamycins by transferring a glucose moiety. sci-hub.seacs.org This modification, similar to ADP-ribosylation, can sterically impede the interaction with RNAP. sci-hub.seacs.org

Phosphotransferases are ATP-dependent dikinases that transfer a phosphate (B84403) group to the C21 hydroxyl of the rifamycin ansa bridge. sci-hub.seacs.org This modification affects a critical RNAP binding group, blocking productive complex formation. sci-hub.seacs.org

Rifamycin monooxygenases (Rox enzymes) are FAD-dependent enzymes that hydroxylate the naphthoquinone core of rifamycins. sci-hub.seacs.orgfrontiersin.orgebi.ac.uk This hydroxylation can lead to the untethering of the ansa chain from the naphthyl moiety, disrupting the essential 3D structure required for RNAP binding and inhibition. sci-hub.seacs.org Rox enzymes have been found in both antibiotic producers and resistant bacteria. frontiersin.orgebi.ac.uk

These diverse enzymatic mechanisms highlight the sophisticated strategies bacteria employ to inactivate rifamycins. The susceptibility of this compound to these other modifying enzymes would need to be investigated to fully understand its vulnerability to enzymatic resistance. Structural differences between this compound and other rifamycins could influence whether these enzymes recognize and modify the compound.

Adaptive Bacterial Responses to Rifamycin Exposure (Excluding Clinical Manifestations)

Beyond specific genetic mutations or the acquisition of resistance genes, bacteria can exhibit adaptive responses to antibiotic exposure that contribute to reduced susceptibility. These responses can involve changes in metabolic state and the adoption of phenotypic resistance mechanisms. mdpi.commdpi.comnih.gov

Metabolic Reprogramming in Rifamycin-Resistant Strains

Exposure to antibiotics, including rifamycins, can induce metabolic changes in bacteria. researchgate.netmdpi.com Metabolic reprogramming can serve as an adaptive strategy, allowing bacteria to tolerate or resist the effects of the drug. mdpi.com Studies on rifampicin-resistant strains of M. tuberculosis have indicated alterations in various metabolic pathways. nih.govwustl.eduresearchgate.netnih.govmdpi.com

Research has shown that rifampicin can significantly alter the levels of metabolites associated with pathways such as purine, pyrimidine, arginine, tyrosine, phenylalanine, and tryptophan metabolism, as well as the tricarboxylic acid cycle. mdpi.com For example, a study found changes in 173 metabolites in M. tuberculosis upon rifampicin exposure. mdpi.com

Furthermore, mutations conferring rifampicin resistance, such as specific single nucleotide polymorphisms (SNPs) in the rpoB gene, have been linked to changes in bacterial metabolism and even alterations in cell wall lipid expression in M. tuberculosis. nih.govwustl.eduresearchgate.netnih.gov These metabolic shifts can influence how the bacteria respond to the antibiotic and interact with their environment. nih.govwustl.eduresearchgate.netnih.gov

While direct studies on the metabolic reprogramming induced specifically by this compound were not found in the provided sources, it is plausible that exposure to this compound could also trigger adaptive metabolic responses in susceptible bacteria, similar to those observed with rifampicin. Understanding these metabolic alterations could provide insights into potential strategies to interfere with bacterial adaptation and enhance the efficacy of this compound.

Phenotypic Resistance Mechanisms (Excluding Human Data)

Phenotypic resistance refers to a transient state of reduced susceptibility to antibiotics that is not due to stable genetic changes. mdpi.comnih.gov This type of resistance can be influenced by environmental factors and bacterial growth conditions. nih.gov Mechanisms contributing to phenotypic resistance include growth in biofilms, entry into a stationary growth phase, and the phenomenon of persistence. nih.gov

Biofilms, which are structured communities of bacteria enclosed in a self-produced matrix, can exhibit reduced susceptibility to antibiotics compared to planktonic cells. nih.govfrontiersin.org Bacteria in biofilms often have altered growth rates and physiological states that can render them less vulnerable to the action of drugs like rifamycins, which primarily target actively growing cells.

The stationary phase of growth, characterized by reduced metabolic activity, can also lead to decreased antibiotic susceptibility. nih.gov Similarly, bacterial persisters are a subpopulation of dormant cells that can survive antibiotic exposure and subsequently regrow once the antibiotic pressure is removed. nih.gov While the exact mechanisms underlying persistence are still being investigated, metabolic state is believed to play a role. nih.gov

Changes in bacterial permeability, which can be influenced by the physiological state of the cell, can also contribute to phenotypic resistance by affecting the intracellular accumulation of antibiotics. mdpi.comnih.gov

Although specific data on how this compound interacts with these phenotypic resistance mechanisms is not detailed in the provided sources, it is reasonable to infer that, as a rifamycin-class antibiotic, its activity could be affected by the physiological state of the bacterial population. For instance, bacteria growing in biofilms or in a non-replicating persistent state might exhibit reduced susceptibility to this compound compared to rapidly growing planktonic cells. Research into the activity of this compound against bacteria in these different physiological states would be valuable for predicting its effectiveness in complex bacterial populations.

Preclinical Evaluation and Model Systems for N Methyl Rifampicin and Its Analogs

In Vitro Antimicrobial Activity and Susceptibility Studies

In vitro studies are fundamental to characterizing the antimicrobial spectrum and potency of a compound. These studies determine the concentrations required to inhibit or kill bacteria and provide insights into potential resistance mechanisms.

Rifampicin (B610482) exhibits broad-spectrum activity against a range of bacteria, including many Gram-positive and some Gram-negative aerobic bacteria, as well as facultative anaerobic organisms. guidetopharmacology.org It is notably active against Mycobacterium tuberculosis, Staphylococcus aureus, and Mycobacterium leprae. simsonpharma.com The mechanism of action involves the inhibition of DNA-dependent RNA polymerase activity in susceptible bacteria. nih.govfishersci.nofishersci.cavulcanchem.comsenescence.info A significant challenge with Rifampicin is the potential for rapid development of resistance, particularly when used as a monotherapy. guidetopharmacology.orgnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations (In Vitro)

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after a defined incubation period. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a predetermined reduction (typically 99.9%) in the number of viable bacteria after a specified exposure time. mims.comfishersci.nl These parameters are standard measures of a compound's in vitro potency.

Studies have reported varying MIC values for Rifampicin depending on the bacterial species and testing methodology. For instance, MICs for Rifampicin against Mycobacterium avium complex were reported as 4 mg/L in one study. mims.com Another study found the MIC of Rifampicin to be 0.05 μg/ml for both M. tuberculosis and S. aureus. wikipedia.org For agents considered bactericidal, the MBC is typically not more than four times the MIC. fishersci.nl The determination of MIC and MBC is crucial for understanding the concentration-dependent effects of an antimicrobial.

Bacterial SpeciesMIC (μg/mL or mg/L)MBC (μg/mL or mg/L)Source
Mycobacterium avium complex4 mg/LNot specified mims.com
Mycobacterium tuberculosis0.05 μg/mlNot specified wikipedia.org
Staphylococcus aureus0.05 μg/mlNot specified wikipedia.org

Synergy studies evaluating Rifampicin in combination with other compounds have demonstrated that synergistic interactions can lead to a decrease in MIC and an improvement in MBC values, indicating enhanced potency and bactericidal activity of the combination compared to individual agents. mims.com

Time-Kill Kinetic Assays in Bacterial Culture Models

Time-kill kinetic assays are performed to assess the rate and extent of bacterial killing by an antimicrobial agent over time at various concentrations. These studies provide dynamic information about the interaction between the drug and the bacterial population. mims.com

In time-kill studies, bacterial cultures are exposed to different concentrations of the antimicrobial, and viable bacterial counts are determined at multiple time points. For Rifampicin, studies have shown a relatively slow and time-dependent killing capacity against M. tuberculosis. When used in combination with other antimicrobial agents, Rifampicin can contribute to enhanced kill kinetics, leading to a more rapid reduction in bacterial load. mims.com Time-kill data are also valuable for demonstrating synergistic antimicrobial activity between compounds in a combination regimen.

Detailed time-kill curves for "N-Methyl Rifampicin" (CID 71750566) were not found. However, time-kill studies for Rifampicin (CID 135398735) are commonly reported in the literature to characterize its killing profile against susceptible organisms.

Evaluation in Anaerobic and Non-Replicating Bacterial Models

Standard antimicrobial susceptibility testing is typically performed on actively growing bacteria. However, in many infections, bacteria can exist in different metabolic states, including anaerobic or non-replicating (persister) states, which can exhibit reduced susceptibility to conventional antibiotics. Rifampicin has shown activity against facultative anaerobic organisms. guidetopharmacology.org

Rifampicin is recognized for its activity against slow-growing or non-replicating Mycobacterium tuberculosis, a crucial characteristic for treating latent tuberculosis and achieving sterilization of lesions containing dormant bacilli. fishersci.no Despite this activity, many antibiotics, including Rifampicin, can show decreased potency against non-replicating bacteria compared to actively replicating populations. One study noted that eliminating susceptible lowly active M. tuberculosis required a 4-fold increased Rifampicin concentration compared to highly active mycobacteria. In vitro models simulating anaerobic conditions or nutrient starvation are used to evaluate the activity of compounds against bacteria in these less metabolically active states, providing a more comprehensive understanding of their potential efficacy in complex in vivo environments.

In Vitro Model Systems for Pharmacodynamic Studies

In vitro pharmacodynamic (PD) model systems are designed to bridge the gap between simple in vitro susceptibility testing and complex in vivo studies. These models simulate drug concentration profiles observed in the human body, allowing for a more accurate assessment of the relationship between drug exposure and antimicrobial effect over time.

Hollow-Fiber Infection Models for Simulating this compound Exposure-Response Profiles

The hollow-fiber infection model (HFIM) is a sophisticated in vitro system widely used in preclinical pharmacodynamic studies of antimicrobial agents. This system consists of a central reservoir and a cartridge containing thousands of permeable capillaries, mimicking the environment of an infected tissue site. Computer-controlled pumps are used to simulate the pharmacokinetic profile of a drug, exposing the bacteria within the hollow fibers to drug concentrations that fluctuate over time, similar to what occurs in the human body after dosing.

HFIM studies have been extensively used to evaluate the pharmacodynamics of Rifampicin (CID 135398735), particularly against M. tuberculosis. These studies have helped to define the pharmacokinetic-pharmacodynamic index that best correlates with microbial killing and resistance suppression, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). HFIM allows for the assessment of bacterial killing over extended periods and the study of the emergence of drug resistance under simulated in vivo exposure conditions. Studies using HFIM have also evaluated Rifampicin as part of combination regimens, assessing the impact of different drug exposures on treatment outcomes. mims.com

While specific HFIM data for "this compound" (CID 71750566) were not found, the application of this model to Rifampicin (CID 135398735) demonstrates its utility in simulating exposure-response profiles for rifamycin-class antibiotics.

Pharmacodynamic Interaction Modeling in Multi-Drug Regimens (In Vitro)

Given the propensity for resistance development, Rifampicin is almost always used in combination with other antimicrobial agents for treating active infections. guidetopharmacology.orgnih.gov In vitro pharmacodynamic interaction modeling is essential for evaluating the potential for synergy, additivity, indifference, or antagonism between drugs in a combination regimen.

In vitro studies assessing the pharmacodynamic interactions of Rifampicin (CID 135398735) with other antibiotics commonly employ methods such as checkerboard assays and time-kill assays. mims.com These studies can demonstrate enhanced potency and kill kinetics when Rifampicin is combined with synergistic partners. mims.com Understanding these interactions in vitro is crucial for designing effective combination therapies and minimizing the risk of resistance emergence. Pharmacokinetic mismatching between drugs in a combination can potentially lead to suboptimal exposures and contribute to the selection of resistant mutants. In vitro models, including HFIM, can be used to assess the impact of drug combinations on bacterial killing and the suppression of resistance over time.

Based on the available search results, there is limited specific information directly pertaining to the preclinical evaluation and pharmacokinetic studies of the chemical compound "this compound" with PubChem CID 71750566, as distinct from Rifampicin (PubChem CID 135398735). While Rifampicin itself contains an N-methylpiperazine moiety and its preclinical properties are discussed in the literature, detailed research findings and data tables specifically for this compound (CID 71750566) within the scope of the provided outline were not found in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the preclinical evaluation and pharmacokinetic studies of this compound (CID 71750566) as requested by the strict adherence to the provided outline and the focus on this specific compound.

The search results primarily discuss the preclinical studies of Rifampicin (CID 135398735) and other rifamycin (B1679328) derivatives in various animal models for conditions such as tuberculosis and Staphylococcus aureus infections. Information on Rifampicin's pharmacokinetics, including absorption, distribution, metabolism, and excretion in preclinical species, and research into its formulation development, particularly for alternative delivery routes like inhalation, is available. However, this information pertains to Rifampicin (CID 135398735), not specifically this compound (CID 71750566).

Structure Activity Relationship Sar and Computational Studies of N Methyl Rifampicin

Correlating Structural Features with Antimicrobial Potency

The antimicrobial potency of rifamycins (B7979662), including rifampicin (B610482) and its derivatives like N-Methyl Rifampicin, is intrinsically linked to their ability to bind effectively to bacterial RNAP. Structure-Activity Relationship (SAR) studies aim to elucidate which parts of the molecule are essential for this binding and how modifications influence activity. The core structure of rifamycins, consisting of a naphthol or naphthoquinone ring bridged by an aliphatic chain (the ansa bridge), is critical for activity. rcsb.org Key hydroxyl groups on the ansa bridge and oxygen atoms on the naphthoquinone ring are known to form essential interactions, such as hydrogen bonds, with residues in the RNAP binding pocket. mdpi.com

Impact of N-Methylation and Other Substitutions on RNA Polymerase Binding Affinity

Rifampicin itself contains a (4-methylpiperazin-1-yl)iminomethyl substituent at the C3 position. rcsb.orgnih.gov this compound is characterized by an additional methyl group, specifically on the piperazine (B1678402) ring. acs.org Modifications at the C3 position of the rifamycin (B1679328) core have been a common strategy in the development of new rifamycin analogs with altered properties, including improved pharmacokinetic profiles or activity against resistant strains. ucl.ac.uk

Direct experimental data specifically quantifying the impact of the N-methylation in this compound on its binding affinity to RNAP compared to rifampicin is not extensively detailed in the immediately available search results. However, the presence of the additional methyl group on the piperazine ring in this compound alters its chemical structure and potentially its physicochemical properties, such as lipophilicity and solubility, which can indirectly influence its interaction with the enzyme and its ability to reach the target site within the bacterial cell.

Research on other C3-substituted rifamycin SV derivatives has shown that different substituents at this position can lead to varied anti-mycobacterial activity and potentially distinct binding modes at the RNAP β-subunit site compared to rifampicin. ucl.ac.uk This suggests that the N-methylation in this compound could similarly modulate its interaction with RNAP, potentially affecting its binding affinity and spectrum of activity.

Stereochemical Influences on this compound Biological Activity

Stereochemistry plays a crucial role in the biological activity of many drugs, including complex molecules like rifamycins. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, such as an enzyme. Rifamycins possess multiple chiral centers and a macrocyclic structure with a defined conformation (the ansa bridge). rcsb.orgopenmedicinalchemistryjournal.comnih.gov The spatial arrangement of key functional groups, such as the hydroxyl groups and oxygen atoms involved in RNAP binding, is essential for their inhibitory activity. openmedicinalchemistryjournal.comtandfonline.comacs.orgasm.org

Studies on rifamycin derivatives have highlighted the importance of the stereochemistry within the ansa chain and the configuration of substituents for maintaining antibacterial activity. openmedicinalchemistryjournal.comnih.gov For instance, a particular spatial arrangement of hydroxyl groups at C21 and C23, along with oxygen atoms at C1 and C8, is considered essential for activity. openmedicinalchemistryjournal.com

In Silico Modeling and Molecular Dynamics Simulations

Computational methods, such as in silico modeling and molecular dynamics (MD) simulations, are powerful tools used to complement experimental studies in understanding the interactions between small molecules and their protein targets. These techniques can provide insights into binding modes, affinities, and the dynamic behavior of drug-target complexes at the atomic level. frontiersin.orgnih.gov

Ligand-Protein Docking Studies of this compound and RpoB

Ligand-protein docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a protein. openmedicinalchemistryjournal.comnih.gov This method explores various possible binding poses and scores them based on their predicted binding energy or affinity. Docking studies have been extensively applied to investigate the interaction of rifampicin and its analogs with bacterial RNAP (RpoB). mdpi.comnih.govzenodo.org

These studies typically involve preparing the 3D structures of both the protein (RpoB) and the ligand (rifampicin or its analog), defining the binding site on the protein, and then running algorithms to find the optimal binding pose. mdpi.comnih.govzenodo.org Docking scores can provide a theoretical estimate of binding affinity, although they are often used in conjunction with other computational or experimental methods for validation. openmedicinalchemistryjournal.comnih.gov

Computational Approaches to Predict Binding Modes of this compound Analogs

Computational approaches, including docking and molecular dynamics simulations, are valuable for predicting the binding modes of drug analogs. biomedgrid.comresearchgate.net By computationally introducing modifications to a known ligand structure, such as rifampicin, and then performing docking and MD simulations with the target protein (RpoB), researchers can predict how these modifications might alter the binding pose and interactions. ucl.ac.ukresearchgate.net

Studies on various rifamycin analogs have utilized these methods to predict their binding modes and understand the molecular basis for observed differences in activity. ucl.ac.ukresearchgate.net For example, molecular modeling experiments have been used to investigate the interactions of novel rifamycin analogs with amino acid residues in the RNAP binding pockets of both wild-type and mutated enzymes. ucl.ac.uk These studies can predict whether an analog occupies a similar or different space in the binding pocket compared to the parent compound and identify key intermolecular interactions. ucl.ac.ukresearchgate.net

For this compound, computational approaches could be used to predict its specific binding mode to RpoB, considering the presence of the additional methyl group on the piperazine ring. These predictions could highlight any altered interactions with surrounding amino acid residues in the binding pocket compared to rifampicin, potentially explaining differences in activity or susceptibility to resistance mutations.

Predictive Modeling for Overcoming Resistance Mutations

Computational modeling plays an increasingly important role in understanding and predicting drug resistance mechanisms and in designing new compounds that can overcome resistance. frontiersin.orgnih.govfishersci.ca For rifampicin, resistance is primarily mediated by mutations in the rpoB gene, which alter the drug binding site on RNAP and reduce the drug's affinity. asm.orgmdpi.comnih.govresearchgate.netmdpi.comnih.gov

Computational studies, including molecular dynamics simulations and binding free energy calculations, have been used to analyze the impact of specific rpoB mutations on rifampicin binding dynamics and affinity. asm.orgnih.govnih.gov These studies can reveal how mutations alter the conformation of the binding pocket or disrupt key interactions, leading to reduced binding. asm.orgnih.govnih.gov

Furthermore, machine learning algorithms and other computational approaches are being developed to predict rifampicin resistance based on rpoB gene sequences and structural features of the enzyme. frontiersin.orgnih.govfishersci.canih.gov These models can help identify resistance-associated variants and potentially predict the level of resistance conferred by specific mutations. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used in drug discovery and development to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This relationship is expressed as a model that can then be used to predict the activity of new, untested compounds based on their structural properties or descriptors. The underlying principle of QSAR is that variations in structural properties are responsible for the differences in biological activity among a set of related molecules. By identifying and quantifying these structural features, researchers can gain insights into the mechanisms of action and design novel compounds with improved activity.

While direct QSAR studies specifically and exclusively focused on a series of this compound derivatives are not extensively detailed in the readily available literature, studies on QSAR analysis of rifampicin derivatives and other antitubercular agents provide a relevant context and methodologies applicable to this compound derivatives. Rifampicin itself is a key antitubercular drug, and this compound is a modified version. nih.govmims.com QSAR studies on rifampicin derivatives aim to understand how structural modifications influence their activity against Mycobacterium tuberculosis and other bacteria. researchgate.netmdpi.com

Research in QSAR on antitubercular compounds, including rifampicin derivatives, often involves correlating minimum inhibitory concentration (MIC) values with various molecular descriptors. researchgate.netnih.govphyschemres.orgscirp.orgresearchgate.net These descriptors can be physicochemical (e.g., lipophilicity, molecular weight), electronic (e.g., partial charges, frontier orbital energies), or structural/topological (e.g., number of rotatable bonds, surface area). researchgate.netscirp.orgscirp.org

For instance, a QSAR analysis on derivatives of 3-formyl rifamycin SV, a related class of rifamycins, utilized AM1-based quantum chemical descriptors to correlate structural features with antibacterial potency against Mycobacterium tuberculosis and other bacteria. researchgate.net The study found that descriptors related to HOMO energy (reflecting electron donor capability) were significant predictors of activity. researchgate.net This suggests that electronic properties play a role in the biological activity of rifamycin derivatives. The models developed, while having acceptable statistics for screening (r² around 0.60), indicated that optimal electronic structure requirements might differ for activity against Mycobacterium tuberculosis versus other bacteria. researchgate.net

Another study focusing on in silico identification of novel rifampicin derivatives targeting Ribonuclease VapC2 of M. tuberculosis H37Rv employed QSAR modeling to predict antimicrobial activity. mdpi.com Their developed QSAR model showed an accuracy of 73.8% (R² = 0.738) and identified nine molecular descriptors significantly associated with antimicrobial activity. mdpi.com While the specific structures of these "newly designed RIF derivatives" and whether they included N-methylation were not explicitly detailed, this exemplifies how QSAR is applied to predict the activity of modified rifampicin structures. mdpi.com

General QSAR studies on antitubercular drugs highlight the importance of various molecular descriptors. For example, studies on different groups of anti-tuberculosis compounds have shown that parameters like dipole energy and heat of formation can correlate well with anti-tubercular activity. nih.govbioinformation.net These studies emphasize that structural, thermodynamic, and electrotopological parameters are crucial in the design of potent antitubercular agents. nih.govbioinformation.net

While specific quantitative data tables directly linking the structure of a series of this compound derivatives to their biological activity and the corresponding QSAR parameters were not found within the scope of this search, the methodologies and types of descriptors used in QSAR studies of related rifamycin and antitubercular derivatives are directly relevant. A hypothetical QSAR analysis on this compound derivatives would involve:

Data Collection: Gathering a series of this compound derivatives with experimentally determined biological activity data (e.g., MIC values) against a specific target (e.g., Mycobacterium tuberculosis).

Molecular Descriptors Calculation: Computing various molecular descriptors for each derivative.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: Assessing the robustness and predictive power of the model using internal and external validation techniques.

Interpretation: Analyzing the significant descriptors in the model to understand the structural features that influence activity.

Based on the QSAR studies of related compounds, it is plausible that electronic properties (like charge distribution or frontier orbital energies), lipophilicity, and specific structural features around the rifamycin core, particularly near the site of N-methylation, would be important descriptors influencing the activity of this compound derivatives.

Synergistic and Combination Research Approaches with Rifamycins, Including N Methyl Rifampicin

In Vitro Synergistic Activity with Other Antimicrobial Agents

In vitro studies are fundamental in identifying potential synergistic interactions between antimicrobial compounds. These studies often involve testing combinations of agents against various bacterial strains to determine if their combined effect is enhanced.

Checkerboard Assays and Fractional Inhibitory Concentration Index (FICI) Determinations

Checkerboard assays are a standard method for evaluating the synergistic activity of antimicrobial combinations. This method involves testing a range of concentrations of two antimicrobial agents in combination to determine their minimum inhibitory concentrations (MICs) when used together. The results are then used to calculate the Fractional Inhibitory Concentration Index (FICI). plos.orgmdpi.com

The FICI is calculated using the formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) plos.orgmdpi.com

Interpretation of FICI values:

FICI ≤ 0.5: Synergy plos.orgmdpi.com

Analytical and Methodological Advances in N Methyl Rifampicin Research

Advanced Chromatographic and Spectroscopic Techniques for N-Methyl Rifampicin (B610482) Analysis (Excluding Basic Identification)

The structural elucidation and in-depth analysis of N-Methyl Rifampicin, beyond basic identification, necessitate the use of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the comprehensive characterization of rifamycin (B1679328) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of this compound in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and connectivity of protons and carbons within the molecule. Advanced two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning all proton and carbon signals and confirming the precise structure of this compound. These techniques are routinely applied to new rifamycin derivatives to confirm their identity and stereochemistry. researchgate.net

A hypothetical application of these techniques for the analysis of this compound is presented in the table below, based on typical findings for rifamycin derivatives.

TechniqueApplication for this compound AnalysisExpected Outcome
LC-HRMS Accurate mass measurement and elemental composition determination.High-resolution mass spectrum yielding the exact mass of the protonated molecule [C44H63N4O12]+, confirming its elemental formula.
LC-MS/MS Structural elucidation through fragmentation analysis.Product ion spectrum showing characteristic losses of functional groups, such as the piperazine (B1678402) moiety and parts of the ansa chain, which can be compared to the fragmentation of Rifampicin.
¹H NMR Identification and characterization of proton environments.A spectrum showing distinct signals for the methyl groups, aromatic protons, and protons on the ansa chain, with chemical shifts and coupling constants providing information on their connectivity.
¹³C NMR Identification of all carbon atoms in the molecule.A spectrum displaying signals for each of the 44 carbon atoms, including those in the carbonyl, aromatic, and aliphatic regions.
2D NMR (COSY, HSQC, HMBC) Complete structural assignment and confirmation of connectivity.Correlation maps that allow for the unambiguous assignment of all proton and carbon signals, confirming the precise bonding arrangement within the this compound molecule.

Method Development for Quantitative Determination of this compound in Biological Matrices (Preclinical)

The quantitative determination of this compound in preclinical biological matrices, such as plasma, is critical for pharmacokinetic studies. The development of a robust and validated bioanalytical method is essential for obtaining reliable data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.gov

A typical LC-MS/MS method for the quantification of a rifamycin derivative like this compound would involve the following steps:

Sample Preparation: The first step is the extraction of the analyte from the complex biological matrix. Protein precipitation is a common and straightforward method for plasma samples. nih.gov This involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected.

Chromatographic Separation: The extracted sample is then injected into an HPLC or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used for the separation of rifamycins (B7979662). nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is employed to achieve good separation of the analyte from endogenous matrix components. nih.gov

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences from the biological matrix.

Method Validation is a crucial part of the process to ensure the reliability of the results. According to regulatory guidelines, a bioanalytical method should be validated for several parameters, including:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table provides hypothetical validation parameters for an LC-MS/MS method for this compound in rat plasma, based on typical values for rifamycin derivatives.

Validation ParameterAcceptance CriteriaHypothetical Result for this compound Method
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 105 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1 - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.8 to 5.3%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect (%) CV ≤ 15%8.9%

Bioanalytical Approaches for Metabolite Profiling of this compound (Preclinical)

Understanding the metabolic fate of this compound is essential in preclinical drug development. Bioanalytical approaches for metabolite profiling aim to detect, identify, and quantify the metabolites of a drug in biological samples. LC-HRMS is a powerful tool for this purpose, as it can detect both expected and unexpected metabolites.

The general workflow for a preclinical metabolite profiling study of this compound would involve:

In Vitro and In Vivo Studies: In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic pathways. In vivo studies in animal models, such as rats, are then conducted to identify the metabolites formed under physiological conditions.

Sample Analysis: Biological samples (e.g., plasma, urine, feces) are collected and analyzed by LC-HRMS. The high-resolution mass data allows for the determination of the elemental composition of potential metabolites.

Data Processing and Metabolite Identification: Specialized software is used to process the large datasets generated by LC-HRMS. Potential metabolites are identified by searching for mass shifts corresponding to common metabolic reactions, such as oxidation, hydrolysis, and conjugation. The fragmentation patterns of the potential metabolites, obtained from MS/MS experiments, are then compared to that of the parent drug to confirm their structures.

Common metabolic pathways for rifamycins include deacetylation, hydrolysis, and oxidation. For this compound, potential metabolic transformations could include:

Deacetylation: Loss of the acetyl group at the C25 position, a common metabolic pathway for Rifampicin.

Hydrolysis: Cleavage of the imine bond.

Oxidation: Hydroxylation on the ansa chain or the piperazine ring.

N-demethylation: Removal of the methyl group from the piperazine nitrogen.

The following table outlines a hypothetical preclinical metabolite profiling study for this compound in rats.

Study ComponentDescriptionExample Findings for this compound
In Vitro System Rat liver microsomes incubated with this compound.Detection of several oxidative metabolites (M+16) and a deacetylated metabolite (M-42).
In Vivo Model Sprague-Dawley rats administered a single dose of this compound.Identification of the same metabolites found in vitro in plasma and urine samples, with the deacetylated metabolite being a major circulating metabolite.
Bioanalytical Technique UHPLC coupled to a Q-TOF mass spectrometer.Accurate mass measurements and MS/MS fragmentation data used to propose the structures of the observed metabolites.
Data Analysis Metabolite identification software comparing drug-dosed samples to control samples.Generation of a list of potential metabolites with their corresponding mass shifts and retention times, facilitating structural elucidation.

Future Research Directions and Emerging Concepts for N Methyl Rifampicin

Development of N-Methyl Rifampicin (B610482) Analogs Targeting Novel Resistance Mechanisms

Rifampicin exerts its bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), blocking RNA synthesis. Resistance to rifampicin primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP, reducing the drug's binding affinity. frontiersin.orgnih.govresearchgate.net The development of N-Methyl Rifampicin analogs is a key research area aimed at overcoming these established resistance mechanisms and targeting novel ones.

Future research will likely focus on structural modifications to the this compound molecule. These modifications could aim to:

Improve binding to mutant forms of RNAP that confer resistance to the parent compound. frontiersin.org

Circumvent other potential resistance mechanisms, such as enzymatic inactivation or increased efflux pump activity, although the primary mechanism in Mycobacterium tuberculosis is target mutation. frontiersin.orgpnas.org

Explore alterations to the C-3/C-4 region of the rifamycin (B1679328) core, which has historically yielded improvements in pharmacological properties in other rifamycin derivatives like rifapentine (B610483) and rifabutin. microbiologyresearch.orgacs.org

Understanding the precise interactions between this compound and resistant RNAP variants through techniques like comparative molecular dynamics simulations will be crucial for rational analog design. vulcanchem.com

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly valuable tools in drug discovery, capable of analyzing large datasets to identify patterns and predict compound properties. arxiv.orgacs.orgnih.govmednexus.org The application of these technologies to this compound research holds significant promise for accelerating the discovery and optimization of novel analogs.

Potential applications of AI and ML include:

Virtual Screening: AI/ML algorithms can screen vast libraries of potential this compound analogs in silico to predict their binding affinity to wild-type and mutant RNAP, as well as other relevant biological targets. arxiv.orgnih.gov

De Novo Design: ML models can be used to generate novel molecular structures with desired properties, potentially leading to the design of this compound derivatives with improved efficacy against resistant strains or enhanced pharmacokinetic profiles. arxiv.orgacs.orgmednexus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI/ML can build QSAR models to correlate the structural features of this compound analogs with their biological activity, guiding the synthesis of more potent compounds. arxiv.org

Prediction of Resistance Mechanisms: ML could potentially be used to predict the likelihood of specific resistance mechanisms emerging against new this compound analogs based on their structure and interaction with the target.

These computational approaches can significantly reduce the time and cost associated with traditional drug discovery methods. mednexus.orgnih.gov

Exploration of this compound as a Research Tool in Bacterial Pathogenesis Studies

Beyond its potential as a therapeutic agent, this compound could serve as a valuable research tool to investigate bacterial pathogenesis. Its mechanism of action, the inhibition of bacterial RNAP, makes it a specific probe for studying transcription-related processes in bacteria. researchgate.netdrugbank.com

Research applications could include:

Studying Transcriptional Regulation: Using this compound, researchers can study how bacteria adapt their transcriptional machinery under different environmental conditions or during infection.

Investigating the Role of RNAP in Virulence: By selectively inhibiting RNAP activity with this compound or its analogs, the role of transcription in the expression of virulence factors can be explored.

Identifying Essential Bacterial Genes: this compound's effect on bacterial growth can help identify genes whose transcription is critical for survival, potentially revealing new drug targets.

Studies involving this compound could provide deeper insights into the fundamental biology of bacterial pathogens and their interactions with the host.

This compound in Repurposing and Repositioning Strategies (Research Focus)

Drug repurposing, or repositioning, involves finding new therapeutic uses for existing drugs. nih.govbiomolther.orgnih.gov While rifampicin has been explored for repurposing in conditions like Alzheimer's disease and COVID-19 in research settings, the focus for this compound in this context would be purely research-oriented. nih.govrjptonline.orgresearchgate.net

Research could investigate:

Activity against Other Pathogens: Evaluating the efficacy of this compound against a broader spectrum of bacterial species, including those resistant to other antibiotics.

Non-Antibiotic Properties: Exploring potential non-antibiotic biological activities of this compound, such as anti-inflammatory or immunomodulatory effects, which have been observed with rifampicin. biomolther.org

Combination Studies: Researching the potential synergistic effects of this compound when used in combination with other antimicrobial or non-antimicrobial agents.

These research efforts could uncover novel applications for this compound or its derivatives, expanding their potential utility beyond traditional antibacterial therapy.

Q & A

Q. How should ethical considerations shape clinical trial design for inhaled this compound formulations?

  • Methodological Answer : Adhere to ICH-GCP guidelines for participant safety. Include explicit inclusion/exclusion criteria (e.g., excluding severe COPD patients). Use adaptive trial designs for dose escalation, with independent data monitoring committees. Ensure informed consent covers risks of pulmonary irritation observed in dry powder inhaler trials .

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